molecular formula C23H22N4O3S B14995164 N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B14995164
M. Wt: 434.5 g/mol
InChI Key: NAMVQASHUFIWQL-UHFFFAOYSA-N
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Description

N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoxaline ring system, a methoxy-substituted phenyl group, and a sulfonamide functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxy-Substituted Phenyl Group: The methoxy-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to a dihydroquinoxaline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the mechanisms of sulfonamide-based drugs.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The quinoxaline ring system can interact with DNA and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-BENZENE-1-SULFONAMIDE: Similar structure but lacks the 4-methyl group on the benzene ring.

    N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-ETHYLBENZENE-1-SULFONAMIDE: Similar structure but has an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the specific combination of functional groups and the presence of the 4-methyl group on the benzene ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O3S/c1-15-8-11-17(12-9-15)31(28,29)27-23-22(24-18-6-4-5-7-19(18)25-23)26-20-14-16(2)10-13-21(20)30-3/h4-14H,1-3H3,(H,24,26)(H,25,27)

InChI Key

NAMVQASHUFIWQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)C)OC

Origin of Product

United States

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